Product packaging for CMPI hydrochloride(Cat. No.:)

CMPI hydrochloride

Cat. No.: B1191968
M. Wt: 379.28
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Research

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play crucial roles in neurotransmission in both the central and peripheral nervous systems. Research into nAChRs is vital for understanding a wide range of physiological processes and neurological conditions. CMPI hydrochloride is situated within this research landscape as a positive allosteric modulator (PAM) of specific nAChR subtypes. tocris.commedchemexpress.comrndsystems.com It is particularly noted for its potentiation of α4β2 nAChRs. tocris.comrndsystems.com This subtype is the most prevalent nAChR in the mammalian brain cortex. researchgate.netresearchgate.net The study of compounds like this compound helps researchers to better understand the complex structure, function, and modulation of these receptors. researchgate.net

Historical Trajectory of its Discovery and Initial Characterization as a Biological Modulator

The development of this compound emerged from systematic efforts aimed at identifying subtype-selective modulators of nAChRs. Early research highlighted the need for compounds capable of differentiating between the (α4)₃(β2)₂ and (α4)₂(β2)₃ receptor subtypes, which are involved in distinct neurological pathways. Initial synthetic work focused on optimizing pyrazole (B372694) and isoxazole (B147169) derivatives to enhance binding specificity. this compound was characterized as a potent positive allosteric modulator of α4β2 nAChRs, demonstrating efficacy at nanomolar concentrations. tocris.comrndsystems.com This potency and selectivity distinguished it from earlier modulators. A key aspect of its initial characterization included its ability to photoincorporate into amino acid side chains, a property that proved useful for mapping nAChR binding sites. tocris.comrndsystems.com

Significance as a Biochemical Probe and Pharmacological Tool in Receptor Biology

This compound's specific pharmacological profile makes it a significant biochemical probe and pharmacological tool in receptor biology research. As a potent positive allosteric modulator of α4β2 nAChRs, it enhances the receptor's response to acetylcholine without directly activating it. This allosteric mechanism is crucial for studying how modulators can influence receptor activity and for potentially developing therapeutic agents. Its selectivity for human α4β2 receptors over other subtypes like hα3β2, hα3β4, and hα7 is particularly valuable for isolating the effects mediated by the α4β2 subtype in complex biological systems. tocris.comrndsystems.com Furthermore, its ability to photoincorporate has been utilized in photolabeling studies to identify specific amino acid residues involved in its binding and allosteric effects. tocris.comrndsystems.com For instance, [³H]CMPI photolabeling has helped identify interactions with residues such as α4Gly-41 and α4Lys-64 at the α4:α4 subunit interface, which are critical for its allosteric modulation. These characteristics position this compound as a tool for dissecting receptor topology, activation mechanisms, and the molecular basis of allosteric modulation.

Overview of Major Academic Research Trajectories and Open Questions

Academic research involving this compound primarily focuses on its interactions with nAChRs, particularly the α4β2 subtype. Major research trajectories include detailed investigations into its allosteric modulation properties, its subtype selectivity, and the structural basis of its interaction with the receptor. Studies have explored its potency on both rat and human α4β2 nAChRs, reporting EC₅₀ values in the nanomolar range. tocris.comrndsystems.com Research has also characterized its inhibitory effects on other nAChR subtypes, such as (α4)₂(β2)₃, muscle-type, and Torpedo nAChRs, with IC₅₀ values in the micromolar range, while noting its lack of inhibition on (α4)₃(β2)₂ receptors. tocris.comrndsystems.com The use of this compound in photolabeling experiments continues to be a significant trajectory for mapping binding sites and understanding the molecular determinants of allosteric potentiation. tocris.comrndsystems.com

An open question in the field involves maximizing the delivery of nAChR PAMs like this compound to the brain to enhance interaction with central nAChRs while minimizing interaction with peripheral receptors, which could be associated with undesired effects. researchgate.netresearchgate.net Recent research explores nanoformulation strategies using biodegradable polymers like poly(l-lactic-co-glycolic) acid (PLGA) to engineer nanoparticles for improved CMPI delivery. researchgate.netresearchgate.net These studies characterize the colloidal properties and biological activities of such nanoparticles, including their size distribution, stability, and in vitro drug release kinetics. researchgate.netresearchgate.net The biocompatibility and cellular uptake of CMPI-loaded nanoparticles in cell lines expressing α4β2 nAChRs are also areas of ongoing investigation. researchgate.netresearchgate.net

Key Research Findings on this compound Activity:

nAChR SubtypeActivity TypeEC₅₀ (rat)EC₅₀ (human)IC₅₀NotesSource
α4β2Positive Allosteric Modulator20 nM18 nM-Potentiation tocris.comrndsystems.com
(α4)₂(β2)₃Inhibitor--0.5 µMInhibition tocris.comrndsystems.com
Muscle-typeInhibitor--0.7 µMInhibition tocris.comrndsystems.com
TorpedoInhibitor--0.2 µMInhibition tocris.comrndsystems.com
(α4)₃(β2)₂Positive Allosteric Modulator--Not inhibitedPotentiation with 10 µM ACh (EC₅₀ 0.26 µM) tocris.commedchemexpress.comrndsystems.com
hα3β2Selective over---Selective tocris.comrndsystems.com
hα3β4Selective over---Selective tocris.comrndsystems.com
hα7Selective over---Selective tocris.comrndsystems.com

Note: EC₅₀ and IC₅₀ values are approximate and may vary depending on specific experimental conditions.

Research findings also indicate that CMPI (0.01-10 µM) potentiates (α4)₃(β2)₂ (low ACh sensitivity) but not (α4)₂(β2)₃ (high ACh sensitivity) nAChRs in Xenopus laevis oocytes. medchemexpress.com CMPI (0.01-10 µM) inhibits Torpedo, human muscle, and (α4)₂(β2)₃ nAChRs in Xenopus oocytes with IC₅₀ values of 0.6, 0.7, and 0.2 µM, respectively. invivochem.cn

Academic research continues to leverage this compound to unravel the intricacies of nAChR function and to explore the potential of targeting specific receptor subtypes for various neurological applications.

Properties

Molecular Formula

C18H19ClN4O.HCl

Molecular Weight

379.28

Synonyms

3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

General Synthetic Approaches for CMPI Hydrochloride Scaffold

The synthesis of the core piperidine (B6355638) scaffold, a key structural component of this compound, can be achieved through various established chemical routes. A prevalent method involves the hydrogenation of pyridine precursors. This approach, while fundamental, often requires transition metal catalysts and can necessitate harsh reaction conditions such as high temperature and pressure. nih.gov Despite these challenges, advancements have led to the development of both metal- and organo-catalyzed hydrogenation processes, including one-pot procedures that combine hydrogenation with functionalization, thereby increasing efficiency. nih.gov

Another significant strategy for constructing the piperidine ring is through cyclization reactions. These can be categorized into several types, including:

[5 + 1] Annulations: This method involves the formation of the six-membered piperidine ring by combining a five-atom component with a single-atom component. nih.gov

Intramolecular Cyclization: Amides containing an alkene group can undergo intramolecular cyclization initiated by hydride transfer to form the piperidine ring. nih.gov

Radical Stereoselective Cyclization: The cyclization of 1,6-enynes can be initiated through borane addition and subsequent oxidation to yield piperidine structures. nih.gov

Reductive Hydroamination/Cyclization Cascade: Alkynes can undergo an acid-mediated functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced to form the piperidine. nih.gov

A general strategy for synthesizing piperidine derivatives can also involve a multi-step sequence starting from chloroacetyl chloride and pyridine, proceeding through intermediates to yield the final piperidine structure. researchgate.net The final step in preparing the hydrochloride salt, such as in the case of a specific piperidine derivative, involves treating a suspension of the free base in a solvent like toluene with hydrochloric acid in ether. google.com This process leads to the crystallization of the hydrochloride salt, which can then be isolated by filtration. google.com

Synthetic ApproachDescriptionKey Features
Hydrogenation of Pyridines Reduction of the aromatic pyridine ring to a saturated piperidine ring.Often requires metal catalysts and can involve harsh conditions. Modern methods include organocatalysis and one-pot functionalizations. nih.gov
[5 + 1] Annulation Construction of the piperidine ring from a five-atom and a one-atom component.A versatile method for ring formation. nih.gov
Intramolecular Cyclization Cyclization of an alkene-bearing amide via hydride transfer.Effective for forming piperidines with tertiary amino groups. nih.gov
Radical Cyclization Stereoselective cyclization of 1,6-enynes.Initiated by borane addition and oxidation. nih.gov
Reductive Hydroamination Cascade reaction of alkynes involving enamine and iminium ion intermediates.Acid-mediated process. nih.gov
Multi-step Synthesis A sequential approach involving multiple reaction steps to build and functionalize the piperidine ring.Allows for diverse substitutions and functionalizations. researchgate.net
Salt Formation Treatment of the piperidine free base with hydrochloric acid.Yields the stable hydrochloride salt. google.com

Methodologies for Analog Synthesis in Structure-Activity Relationship Studies

The synthesis of analogs of a lead compound is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. For piperidine-containing compounds like this compound, various synthetic strategies can be employed to generate a library of analogs for biological evaluation.

One common approach involves the modification of substituents on the piperidine ring. For instance, in the development of a series of N-(4-acetamido)phenylpicolinamides, different functional groups were introduced to explore their impact on the compound's activity as a positive allosteric modulator of the mGlu(4) receptor. nih.gov Similarly, the synthesis of aporphine derivatives has been undertaken to investigate their antiarrhythmic activities, where modifications such as ring-opening, bromination, methylation, and acetylation were performed on the lead compounds. mdpi.com

The Hantzsch pyridine synthesis is a classic method that can be adapted for the synthesis of dihydropyridine analogs, which can then be oxidized to the corresponding pyridines. beilstein-journals.org This method involves the condensation of an aldehyde, ammonia, and a β-ketoester. beilstein-journals.org Another related method is the Guareschi–Thorpe condensation, which utilizes cyanoacetamide and a 1,3-diketone to produce substituted 2-pyridones, offering a route to a wide range of analogs with well-defined regioselectivity. beilstein-journals.org

The discovery of 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists highlights a modern approach to SAR, where the systematic variation of substituents on the phenyl and piperidine rings led to the identification of a lead candidate with desirable drug-like properties. nih.gov Such studies are crucial for understanding the key structural features required for a compound's biological activity.

Synthetic StrategyDescriptionApplication in SAR
Substituent Modification Introduction of various functional groups at different positions of the core scaffold.To probe the effect of steric and electronic properties on biological activity. nih.govmdpi.com
Hantzsch Pyridine Synthesis A multi-component reaction to form dihydropyridine rings.Allows for the synthesis of a diverse library of pyridine-based analogs. beilstein-journals.org
Guareschi–Thorpe Condensation A reaction between cyanoacetamide and a 1,3-diketone to yield 2-pyridones.Provides access to a range of substituted pyridone analogs with controlled regiochemistry. beilstein-journals.org
Systematic Analog Synthesis The methodical synthesis and evaluation of a series of related compounds.To identify key structural motifs and optimize the lead compound's properties. nih.gov

Strategies for Chemical Functionalization in the Development of Research Probes

Chemical probes are essential tools for studying biological systems, and their development often requires the chemical functionalization of a parent molecule to introduce reporter groups or reactive moieties. This compound itself has been noted for its ability to photoincorporate into aliphatic and nucleophilic amino acid side chains, a property that is highly valuable for a research probe. rndsystems.comtocris.com

The synthesis of chemical probes often involves the strategic introduction of functional groups that can be used for subsequent conjugation. For example, a phenyl ring can be incorporated into a molecule to provide a site for further modifications, which can enhance activity or alter pharmacokinetic properties. nih.gov In the synthesis of phthalic acid chemical probes, the carboxylic acid group was activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate its attachment to an amino-functionalized solid support. mdpi.com

A modular synthetic pathway can greatly facilitate the creation of a library of chemical probes. This approach involves the coupling of building blocks, which can be either synthesized or purchased, followed by intramolecular cyclization to generate a diverse array of structures. nih.gov This strategy allows for the efficient exploration of novel chemical space and the generation of probes with varied structural features. nih.gov

The development of photoaffinity-based chemical probes represents a powerful strategy for mapping ligand-protein interactions directly in cells. chemrxiv.org This often involves the semi-synthesis of probes from natural product scaffolds, incorporating photoreactive groups that can form covalent bonds with target proteins upon photoactivation. chemrxiv.org

Functionalization StrategyDescriptionApplication in Probe Development
Photoaffinity Labeling Incorporation of a photoreactive group that forms a covalent bond with a target upon UV irradiation.To identify and map the binding sites of a ligand on its target protein. rndsystems.comtocris.comchemrxiv.org
Introduction of Functional Handles Incorporation of reactive groups like carboxylic acids, amines, or phenyl rings.To allow for further chemical modification and attachment of reporter tags or for conjugation to solid supports. nih.govmdpi.com
Modular Synthesis A synthetic approach that involves the assembly of molecular building blocks.To efficiently generate a diverse library of chemical probes with varied structures. nih.gov
Fluorogenic Probes Design of molecules that become fluorescent upon interaction with their biological target.For the detection and monitoring of cancer-associated proteins and enzymes. mdpi.com

Stereochemical Considerations in the Synthesis of Related Piperidine Derivatives

The stereochemistry of piperidine derivatives can be critical to their pharmaceutical activity, making the stereoselective synthesis of these compounds highly important. google.com Various methods have been developed to control the stereochemical outcome of reactions that form or modify the piperidine ring.

Stereoselective synthesis can be achieved through the use of chiral starting materials or chiral catalysts. For example, the synthesis of pyrrolidine derivatives, which are structurally related to piperidines, often starts from optically pure precursors like proline or 4-hydroxyproline. mdpi.com Similarly, the enantioselective synthesis of a tetrahydroisoquinoline fragment, another related heterocyclic system, has been achieved through the asymmetric addition of a phenylethylzinc reagent to an imine N-oxide. beilstein-journals.org

Several cyclization strategies can be conducted in a stereoselective manner. For example, a hydrogen borrowing [5 + 1] annulation method has been reported for the stereoselective synthesis of substituted piperidines. nih.gov This reaction involves two iridium(III)-catalyzed sequential cascades. nih.gov Furthermore, organocatalyzed annulation of Michael acceptors with malononitrile provides a convenient route for the stereoselective synthesis of amino-cyano-substituted 4H-pyran heterocycles and their fused analogues. researchgate.net

The stereochemical configurations at the ring atoms of piperidine can be controlled through various synthetic transformations. A patent describes the stereoselective synthesis of specific piperidine derivatives, emphasizing the importance of controlling the stereochemistry at multiple centers within the ring. google.com

Stereochemical Control MethodDescriptionExample
Use of Chiral Precursors Starting the synthesis with an enantiomerically pure compound.The use of proline or 4-hydroxyproline in the synthesis of pyrrolidine derivatives. mdpi.com
Asymmetric Catalysis Employing a chiral catalyst to induce stereoselectivity in a reaction.Asymmetric addition of a phenylethylzinc reagent to an imine N-oxide. beilstein-journals.org
Stereoselective Cyclization A cyclization reaction that preferentially forms one stereoisomer.Hydrogen borrowing [5 + 1] annulation for the synthesis of substituted piperidines. nih.gov
Organocatalyzed Annulation The use of a small organic molecule as a catalyst to control stereochemistry.Annulation of Michael acceptors with malononitrile. researchgate.net

Molecular and Biochemical Mechanisms of Nicotinic Acetylcholine Receptor Modulation

Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Potency

CMPI hydrochloride exhibits a notable selectivity profile among different nAChR subtypes, acting primarily as a potentiator for specific α4β2 stoichiometries while inhibiting others and showing selectivity over other subtypes like α3β2, α3β4, and α7. tocris.comrndsystems.commedchemexpress.comglpbio.com

Specificity for α4β2 nAChR Subtypes (e.g., (α4)₃(β2)₂)

Research indicates that this compound is a potent positive allosteric modulator specifically for α4β2 nAChRs containing an α4:α4 subunit interface. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com This includes the (α4)₃(β2)₂ stoichiometry, often referred to as the low acetylcholine (ACh) sensitivity isoform. escholarship.orgmedchemexpress.comchemsrc.com CMPI enhances the response of (α4)₃(β2)₂ nAChRs to ACh and other agonists. medchemexpress.comchemsrc.comnih.gov For instance, this compound enhances the response of (α4)₃(β2)₂ nAChR to 10 µM ACh with an EC₅₀ of 0.26 µM. medchemexpress.comchemsrc.commedchemexpress.com Potentiation EC₅₀ values for CMPI on (α4)₃(β2)₂ nAChR responses induced by other agonists like cytisine (B100878) and nicotine (B1678760) have been reported in the low micromolar to sub-micromolar range, with significant maximal potentiation observed. nih.gov CMPI has been shown to increase current responses to EC₁₀ (10 μM) ACh to a substantial percentage of control, with a potentiation EC₅₀ in the sub-micromolar range. nih.gov At 1 μM, CMPI can cause a significant left-shift in the ACh concentration-response curve, increasing ACh potency without significantly affecting the maximal response. nih.gov

Comparative Analysis of Potentiation Across nAChR Stoichiometries

Neuronal α4β2 nAChRs can assemble in two main stoichiometries: (α4)₂(β2)₃ (high ACh sensitivity) and (α4)₃(β2)₂ (low ACh sensitivity). escholarship.orgnih.govtocris.comnih.gov this compound demonstrates differential effects on these two isoforms. While it potentiates the (α4)₃(β2)₂ nAChR, it does not potentiate the (α4)₂(β2)₃ nAChR. medchemexpress.comchemsrc.com Some studies even indicate that CMPI can inhibit the (α4)₂(β2)₃ subtype. tocris.comrndsystems.commedchemexpress.comglpbio.com This selective potentiation of the (α4)₃(β2)₂ isoform distinguishes CMPI from some other nAChR PAMs. escholarship.org

Selective Inhibition of Non-Potentiated nAChR Subtypes (e.g., (α4)₂(β2)₃, Muscle-Type, Torpedo nAChRs)

Beyond its potentiation of the (α4)₃(β2)₂ nAChR, this compound acts as an inhibitor of other nAChR subtypes. It inhibits the (α4)₂(β2)₃ nAChR, as well as muscle-type and Torpedo nAChRs. tocris.comrndsystems.commedchemexpress.comglpbio.com The IC₅₀ values for inhibition of these receptors in Xenopus oocytes are in the sub-micromolar range. medchemexpress.comchemsrc.com Specifically, CMPI inhibits (α4)₂(β2)₃, human muscle, and Torpedo nAChRs with IC₅₀ values of approximately 0.5 µM, 0.7 µM, and 0.2 µM, respectively. medchemexpress.comchemsrc.com This inhibitory profile further highlights the subtype selectivity of this compound.

Here is a summary of this compound's activity on different nAChR subtypes:

nAChR SubtypeThis compound ActivityEC₅₀ / IC₅₀ (approximate)Reference
(α4)₃(β2)₂Potentiation0.1-0.3 µM (Potentiation EC₅₀) medchemexpress.comchemsrc.comnih.gov medchemexpress.comchemsrc.commedchemexpress.comnih.gov
(α4)₂(β2)₃Inhibition0.5-0.6 µM (IC₅₀) tocris.comrndsystems.commedchemexpress.comglpbio.comchemsrc.com
Muscle-Type nAChRsInhibition0.7 µM (IC₅₀) tocris.comrndsystems.commedchemexpress.comglpbio.comchemsrc.com
Torpedo nAChRsInhibition0.2 µM (IC₅₀) tocris.comrndsystems.commedchemexpress.comglpbio.comchemsrc.com
hα3β2, hα3β4, hα7Selective over- tocris.comrndsystems.comglpbio.com

Allosteric Modulation of Receptor Function

This compound functions as a positive allosteric modulator, meaning it binds to a site distinct from the orthosteric agonist binding site and enhances receptor function. frontiersin.orgtocris.comrndsystems.commedchemexpress.comglpbio.comnih.govtocris.comnih.gov This mode of action is considered advantageous as it can enhance the effects of endogenous acetylcholine while preserving the physiological patterns of receptor activation and desensitization. frontiersin.orgresearchgate.net

Elucidation of Allosteric Binding Sites and Molecular Interactions

This compound is a selective positive allosteric modulator of nAChRs containing an α4:α4 subunit interface. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com This suggests that its allosteric binding site is located at or influenced by this specific interface, which is present in the (α4)₃(β2)₂ stoichiometry. nih.govnih.gov Research using photolabeling techniques with tritiated CMPI ([³H]CMPI) has been employed to identify its binding sites. nih.gov Studies involving amino acid substitutions, particularly at position α4H116, have provided insights into residues critical for CMPI's allosteric potentiation of (α4)₃(β2)₂ nAChR responses. rndsystems.commedchemexpress.comnih.govnih.govsemanticscholar.org Mutations at α4H116 can significantly affect CMPI potentiation. nih.govsemanticscholar.org The α4:α4 interface is formed by residues from the (+) face of one α4 subunit and the (−) face of the adjacent α4 subunit. nih.gov Molecular dynamics simulations and site-directed mutagenesis have been used to explore the binding mode and identify key residues involved in CMPI's interaction with the α4:α4 site. nih.gov This allosteric site is distinct from the canonical agonist binding sites located at the α4:β2 interfaces. nih.govnih.gov

Influence on Acetylcholine-Evoked Currents and Channel Gating

This compound enhances acetylcholine-evoked currents in (α4)₃(β2)₂ nAChRs. tocris.commedchemexpress.comglpbio.comnih.govtocris.comnih.gov This potentiation is observed at subsaturating concentrations of agonists, where CMPI can increase both the potency and efficacy of the agonist. nih.govsemanticscholar.org At saturating agonist concentrations, CMPI's potentiation can be dependent on the agonist's ability to bind at the α4:α4 site. nih.gov CMPI can cause a left-ward shift in the agonist concentration-response curve, indicating an increase in the apparent affinity or potency of the agonist in the presence of CMPI. nih.govnih.gov While CMPI significantly increases the efficacy of certain agonists like TC-2559 at (α4)₃(β2)₂ nAChRs, its effect on agonist potency can be less pronounced depending on the agonist. nih.govsemanticscholar.org The mechanism of action of CMPI as a PAM involves influencing the gating of the nAChR channel. researchgate.net By binding to an allosteric site, CMPI stabilizes receptor conformations that favor channel opening or prolong the open state, thereby increasing the magnitude and duration of the current evoked by acetylcholine or other agonists. researchgate.net Studies suggest that allosteric modulators like CMPI can affect the opening and closing rate constants of the channel. researchgate.net

Mechanistic Insights into Allosteric Efficacy and Potency

This compound functions as a potent positive allosteric modulator, primarily enhancing the activity of α4β2 nAChRs. tocris.comrndsystems.com Studies have shown that this compound is particularly selective for the human (α4)₂β₂ nAChR subtype, exhibiting EC₅₀ values in the nanomolar range for both rat and human receptors. tocris.comrndsystems.com Its potentiation is notably selective for the (α4)₃(β2)₂ isoform over the (α4)₂(β2)₃ subtype, highlighting the importance of subunit stoichiometry in its efficacy. mdpi.comnih.govnih.govnih.gov This selective potentiation of the (α4)₃(β2)₂ receptor suggests that the α4:α4 subunit interface, present in this stoichiometry but not the (α4)₂(β2)₃, is a critical target for this compound's allosteric effects. nih.govnih.gov

While this compound is a PAM of α4β2 nAChRs, it has also been observed to inhibit other nAChR subtypes, including (α4)₂(β2)₃, muscle-type, and Torpedo nAChRs, albeit at higher concentrations (micromolar range). tocris.comrndsystems.comnih.gov

The potentiation by this compound involves a leftward shift in the agonist concentration-response curve, increasing the apparent potency of agonists like acetylcholine and cytisine, without necessarily altering the maximal response at saturating agonist concentrations. nih.govnih.gov However, the extent of potentiation can be dependent on the specific agonist and its concentration. nih.gov For instance, CMPI significantly increased the efficacy of TC-2559 at (α4)₃(β2)₂ nAChRs. nih.gov

The variability observed in this compound's potency across different in vitro systems can be influenced by factors such as agonist concentration and the receptor's desensitization state. Standardized protocols involving pre-incubation of receptors with this compound before agonist application and using low agonist concentrations can help minimize variability.

Here is a summary of this compound's activity on different nAChR subtypes:

nAChR SubtypeActivityEC₅₀ / IC₅₀ ValueSpeciesReference
Rat α4β2Positive Allosteric Modulator20 nMRat tocris.comrndsystems.com
Human α4β2Positive Allosteric Modulator18 nMHuman tocris.comrndsystems.com
Human (α4)₃(β2)₂Potentiator0.18 ± 0.03 μM (ACh EC₁₀)Human nih.govnih.gov
Human (α4)₂(β2)₃Inhibitor~0.6 μMHuman nih.govmedchemexpress.com
Muscle-typeInhibitor~0.7 μMHuman tocris.comrndsystems.comnih.gov
Torpedo nAChRInhibitor~0.2 μMTorpedo tocris.comrndsystems.comnih.gov
Human α3β2Selective over-Human tocris.comrndsystems.com
Human α3β4Selective over-Human tocris.comrndsystems.com
Human α7Selective over-Human tocris.comrndsystems.com

Identification of Critical Amino Acid Residues for Allosteric Effects

Identifying the specific amino acid residues that constitute the binding site for allosteric modulators like this compound is crucial for understanding the molecular basis of their selectivity and efficacy. Various experimental techniques, including site-directed mutagenesis, photoincorporation studies, and chimeric receptor engineering, have been employed to probe these interactions.

Site-Directed Mutagenesis Studies of Receptor Subunits

Site-directed mutagenesis involves altering specific amino acid residues within the nAChR subunits and observing the effect on this compound's modulatory activity. These studies have been instrumental in pinpointing residues critical for this compound binding and potentiation, particularly at the α4:α4 subunit interface of the (α4)₃(β2)₂ receptor. nih.govnih.gov

Research has identified several key amino acid residues in the α4 subunit that are critical for the potentiation of (α4)₃(β2)₂ nAChRs by this compound. Substitutions at α4Gly-41, α4Lys-64, and α4Thr-66 significantly impacted this compound's effect. nih.govnih.gov Notably, substituting α4Lys-64 with alanine (B10760859) has been shown to reduce potentiation by over 250-fold. These residues appear to be specifically involved in this compound's activity, as mutations at these positions did not similarly affect the potentiation by another PAM, NS9283. nih.govnih.gov

In contrast, substitutions at α4Gln-124 and α4Thr-126 reduced the potentiation by both this compound and NS9283, suggesting a partial overlap in their binding sites or shared residues involved in the allosteric mechanism. nih.govnih.gov Interestingly, mutation at α4His-116, a residue known to be important for NS9283 and agonist binding at the α4:α4 interface, did not reduce this compound potentiation, further highlighting differences in the binding modes of these two PAMs. nih.govnih.gov

These mutagenesis studies, often coupled with computational analyses like molecular docking, provide detailed insights into the specific interactions between this compound and the receptor. Molecular docking simulations have predicted this compound binding near α4Gly-41 and α4Lys-64, with hydrophobic interactions involving the chlorobenzene (B131634) ring of this compound and α4Lys-64 being essential for activity.

Here is a table summarizing the impact of specific α4 subunit mutations on this compound potentiation:

α4 Subunit ResidueMutationEffect on CMPI Potentiation of (α4)₃(β2)₂ nAChRReference
Gly-41Substitution (Specific mutation not detailed in snippets)Critical reduction of potentiation nih.govnih.gov
Lys-64Alanine substitution>250-fold reduction in potentiation nih.govnih.gov
Thr-66Substitution (Specific mutation not detailed in snippets)Critical reduction of potentiation nih.govnih.gov
His-116Substitution (e.g., Val, Leu, Ala)No reduction in potentiation nih.govnih.govnih.gov
Gln-124Substitution (Specific mutation not detailed in snippets)Reduced potentiation nih.govnih.gov
Thr-126Substitution (Specific mutation not detailed in snippets)Reduced potentiation nih.govnih.gov

Photoincorporation Studies for Localizing Binding Pockets

Photoincorporation studies utilize photoreactive ligands that, upon exposure to UV light, covalently bind to nearby amino acid residues at their binding site. This compound exhibits the ability to photoincorporate into aliphatic and nucleophilic amino acid side chains, making it a suitable tool for photoaffinity labeling. tocris.comrndsystems.com

By using radiolabeled this compound (e.g., [³H]CMPI) and UV irradiation of nAChR-expressing membranes, researchers can induce covalent crosslinking of this compound to residues within its binding pocket. nih.gov Subsequent steps involve digesting the labeled receptors with proteases (e.g., trypsin) and analyzing the resulting peptide fragments using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the specific amino acid residues that have been photoincorporated with this compound, thereby mapping the binding site.

Photoincorporation studies with [³H]this compound in Torpedo nAChRs have shown labeling of amino acids contributing to the ACh binding sites (e.g., αTyr190, αTyr198, γTrp55, γTyr111, γTyr117, δTrp57), which was inhibited by agonist, as well as state-dependent labeling within the ion channel. nih.gov While Torpedo nAChRs have a different subunit composition than neuronal α4β2 receptors, these studies demonstrate the feasibility of using this compound's photoreactivity to probe binding interactions. nih.gov Comparing photoincorporation results with computational docking predictions can further validate the identified binding sites.

Chimeric Receptor Engineering for Subunit Interface Analysis

Chimeric receptor engineering involves creating hybrid receptors by combining portions of different nAChR subunits. This technique is valuable for dissecting the contributions of specific subunits or subunit interfaces to ligand binding and receptor function. By swapping domains or loops between different nAChR subtypes, researchers can investigate how these modifications affect this compound's allosteric modulation.

Given this compound's selectivity for the (α4)₃(β2)₂ stoichiometry and the implication of the α4:α4 interface, chimeric receptor studies could involve creating constructs where domains from α4 subunits are swapped with those from β2 or other subunits. nih.govnih.govresearchgate.net This could help confirm the role of the α4:α4 interface in this compound binding and potentiation and potentially identify specific regions within the α4 subunit that are critical for this interaction. While the provided search results highlight the use of chimeric receptors in nAChR research generally, specific details on this compound studies using this technique were not extensively detailed. researchgate.netscience.gov However, the principle of this method is highly relevant to understanding the subunit basis of this compound's allosteric effects.

Engagement with Intracellular Signaling Cascades Downstream of nAChR Activation

Activation of nAChRs, including the α4β2 subtype modulated by this compound, can trigger various intracellular signaling cascades. mdpi.comtermedia.plplos.orgnih.gov While this compound is an allosteric modulator and does not directly activate the receptor in the absence of an agonist, its potentiation of agonist-induced currents can indirectly influence downstream signaling events by enhancing ion influx. mdpi.com

nAChR activation leads to the influx of cations, primarily Na⁺ and Ca²⁺, and efflux of K⁺, causing membrane depolarization. termedia.pl The influx of Ca²⁺ is particularly important as it can directly activate various intracellular signaling pathways or trigger the release of Ca²⁺ from intracellular stores. jyi.orgtermedia.plplos.orgnih.gov

Downstream signaling cascades linked to nAChR activation include pathways involving protein kinase C (PKC), mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Ca²⁺-dependent kinases like CaMKII/IV. mdpi.comtermedia.plnih.gov These pathways are involved in diverse cellular processes, including neurotransmitter release, synaptic plasticity, gene expression, and cell survival. termedia.plnih.gov

For instance, nAChR-mediated Ca²⁺ influx can activate the ERK/MAPK and CREB pathways, which are important for long-term plasticity, learning, and memory. mdpi.comnih.gov α7 nAChRs, known for their high calcium permeability, have been shown to influence intracellular calcium levels and subsequent signaling, including the activation of phospholipase C (PLC) and inositol (B14025) 1,4,5-trisphosphate receptors (IP₃R). jyi.orgtermedia.plplos.orgnih.gov While this compound's primary target is α4β2 nAChRs, and α4β2 receptors are generally less permeable to Ca²⁺ than α7 receptors, they still contribute to calcium influx and downstream signaling. jyi.org

The potentiation of α4β2 nAChR activity by this compound would likely amplify the downstream signaling events triggered by endogenous acetylcholine or other agonists. This could lead to enhanced neurotransmitter release, altered synaptic function, and modulation of cellular processes regulated by the affected signaling cascades. The specific intracellular pathways engaged and the resulting cellular outcomes would depend on the neuronal or cellular context and the specific complement of signaling molecules present. While the provided information establishes the general link between nAChR activation and intracellular signaling, studies specifically detailing the impact of this compound's potentiation on these cascades were not extensively found within the search results. However, based on its mechanism as a PAM, it is reasonable to infer that this compound would indirectly influence these pathways by enhancing the primary receptor response.

Cellular and in Vitro Biological Characterization

Evaluation in Heterologous Expression Systems (e.g., Xenopus laevis Oocytes, HEK-293 Cells)

CMPI hydrochloride has been evaluated in heterologous expression systems, including Xenopus laevis oocytes and Human Embryonic Kidney 293 (HEK-293) cells, to characterize its effects on ligand-gated ion channels. Studies in Xenopus laevis oocytes have shown that this compound at concentrations ranging from 0.01 to 10 µM can potentiate the responses of (α4)₃(β2)₂ nAChRs, which exhibit low acetylcholine (B1216132) (ACh) sensitivity. medchemexpress.cominvivochem.cn Conversely, it does not potentiate (α4)₂(β2)₃ nAChRs, which have high ACh sensitivity. medchemexpress.cominvivochem.cn Furthermore, this compound has been observed to inhibit other nAChR subtypes in Xenopus oocytes, including Torpedo, human muscle, and (α4)₂(β2)₃ nAChRs, with reported IC₅₀ values of 0.6, 0.7, and 0.2 µM, respectively. medchemexpress.cominvivochem.cn

In HEK-293 cells, which are often used to stably express specific receptor subtypes, this compound has been utilized to study its modulation of GABAA receptors. tocris.comresearchgate.netmerckmillipore.com While some search results mention CMPI in the context of GABAA receptors tocris.comresearchgate.net, the primary focus regarding this compound itself in the provided snippets is its activity at nAChRs, particularly the α4β2 subtype. Studies in HEK293 cells expressing α4β2 nAChRs have demonstrated the biocompatibility of CMPI-loaded nanoparticles. researchgate.netresearchgate.net

Data from studies in Xenopus laevis oocytes highlight the differential effects of this compound on nAChR subtypes:

Receptor SubtypeThis compound EffectConcentration RangeIC₅₀ / Potentiation
(α4)₃(β2)₂ nAChRs (low ACh sensitivity)Potentiation0.01-10 µMPotentiates maximally by 400% at 10 µM ACh (EC₁₀) with an EC₅₀ of ~1 µM science.gov; Enhances response to 10 µM ACh with an EC₅₀ of 0.26 µM medchemexpress.commedchemexpress.cominvivochem.cn
(α4)₂(β2)₃ nAChRs (high ACh sensitivity)No potentiation / Inhibition0.01-10 µMInhibits (~35% at 10 µM) science.gov; IC₅₀ of 0.6 µM medchemexpress.cominvivochem.cn
Human Muscle nAChRsInhibition0.01-10 µMIC₅₀ of 0.7 µM medchemexpress.cominvivochem.cn
Torpedo nAChRsInhibition0.01-10 µMIC₅₀ of 0.2 µM medchemexpress.cominvivochem.cn

Modulation of Receptor Function in Mammalian Cell Lines

Research in mammalian cell lines, particularly HEK-293 cells and primary cortical neurons, has further elucidated the modulatory effects of this compound on receptor function. This compound is recognized as a potent and selective positive allosteric modulator of nAChRs containing an α4:α4 subunit interface. medchemexpress.commedchemexpress.cominvivochem.cn In HEK-293 cells expressing (α4)₃(β2)₂ nAChRs, this compound has been shown to enhance the response to acetylcholine (ACh) with an EC₅₀ of 0.26 µM. medchemexpress.commedchemexpress.cominvivochem.cn This potentiation is selective for the (α4)₃(β2)₂ subtype over the (α4)₂(β2)₃ subtype. medchemexpress.cominvivochem.cn

While some sources mention CMPI in the context of modulating GABAA receptors in HEK293 cells tocris.comresearchgate.net, the detailed findings regarding this compound's specific effects in these cells provided in the search results primarily pertain to nAChR modulation. Studies in primary cortical neurons have also indicated effects of CMPI on synaptic and extrasynaptic GABAA currents. tocris.com

Cellular Uptake and Distribution in In Vitro Models (e.g., Nanoparticle-Mediated Delivery)

Investigations into enhancing the delivery of CMPI have explored the use of nanoparticle formulations in in vitro models. Biodegradable and biocompatible poly(l-lactic-co-glycolic) acid (PLGA) nanoparticles have been engineered to encapsulate CMPI. researchgate.netresearchgate.net These CMPI-loaded nanoparticles have been evaluated in HEK-293 cells, specifically those stably expressing α4β2 nAChRs (HEK-α4β2). researchgate.netresearchgate.net

Studies have characterized these nanoparticles, reporting hydrodynamic sizes typically ranging from 60 to 150 nm researchgate.net or 60 to 100 nm researchgate.net, and demonstrating their stability in biological media. researchgate.netresearchgate.net An in vitro drug release studies have indicated a sustained release of CMPI from these nanoparticles under physiological conditions. researchgate.netresearchgate.net

Cellular uptake and distribution of the nanoparticles have been tracked using fluorescence microscopy after labeling the nanoparticles with a fluorophore. researchgate.netresearchgate.net These studies showed efficient uptake of the CMPI-loaded PLGA nanoparticles by HEK-α4β2 cells. researchgate.net The use of nanoparticles represents a strategy to potentially maximize cellular delivery of CMPI. researchgate.net

Key characteristics of CMPI-loaded PLGA nanoparticles evaluated in vitro include:

CharacteristicObserved Value / FindingSource
Hydrodynamic Size60-150 nm researchgate.net, 60-100 nm researchgate.net researchgate.netresearchgate.net
Stability in Biological MediaStable for prolonged periods researchgate.netresearchgate.net
In Vitro Drug ReleaseSustained release kinetics researchgate.netresearchgate.net
Cellular Uptake (in HEK-α4β2 cells)Efficient uptake observed via fluorescence microscopy researchgate.net
Biocompatibility (with HEK-293 cells)Highly biocompatible in a wide range of concentrations researchgate.netresearchgate.net

Structure Activity Relationships Sar and Rational Compound Design

Identification of Pharmacophoric Elements Essential for α4β2 nAChR Potentiation

Research into the interaction of CMPI hydrochloride with α4β2 nAChRs, particularly the (α4)3(β2)2 stoichiometry, has helped identify key pharmacophoric elements crucial for its potentiating activity. This compound acts as a high-affinity, high-efficacy agonist at the α4:α4 binding site, a "noncanonical" site present in the (α4)3(β2)2 subtype, distinct from the "canonical" orthosteric α4:β2 interfaces. nih.govnih.govcutm.ac.in Studies, including those utilizing photoincorporation techniques with radiolabeled CMPI, have aided in mapping these binding sites and identifying interacting amino acid residues within the receptor's extracellular domain. nih.govtocris.comrndsystems.comsemanticscholar.orgrndsystems.com

A proposed pharmacophore for drugs targeting the α4:α4 binding site, where CMPI and other selective compounds like NS9283 bind, includes features such as a cationic nitrogen and an H-bond acceptor. rndsystems.comresearchgate.net Molecular dynamics simulations and site-directed mutagenesis data support a binding mode where CMPI occupies a unique pocket within the α4:α4 interface, featuring interactions with specific residues. rndsystems.comresearchgate.net This interaction is thought to stabilize a closed-loop C conformation, which is correlated with agonism in nAChRs. rndsystems.comresearchgate.net

Impact of Structural Modifications on Allosteric Activity and Subtype Selectivity

This compound emerged from the chemical modification and optimization of substituted piperidine (B6355638) structures that showed initial nAChR PAM activity. researchgate.netnih.govresearchgate.net These efforts aimed to enhance potency, efficacy, and selectivity for specific nAChR subtypes, particularly α4β2. The development involved exploring bioisosteric replacements of functional groups, such as the insertion of pyrazole (B372694) and isoxazole (B147169) moieties, which are present in the CMPI scaffold. unimi.it

While detailed, systematic SAR data specifically for a wide range of this compound analogs with explicit comparative activity tables were not extensively detailed in the provided snippets, the literature indicates that modifications to the substituted piperidine core and attached heterocyclic systems significantly influence activity and selectivity. The selective potentiation of the (α4)3(β2)2 subtype by CMPI, but not the (α4)2(β2)3 stoichiometry or other subtypes like α3β2, α3β4, and α7, highlights the critical role of its structure in recognizing the unique α4:α4 interface. nih.govtocris.comrndsystems.comrndsystems.com This differential activity underscores the sensitivity of allosteric sites to even minimal structural changes, a characteristic often referred to as a "knife-edge" SAR, which can lead to substantial pharmacological differences. mdpi.com

Further research on related substituted piperidines and other chemotypes targeting nAChRs has demonstrated that variations in substituents on the piperidine ring, as well as the nature and position of groups on attached aromatic or heteroaromatic systems, can impact binding affinity and functional activity across different nAChR subtypes. rndsystems.comunimi.it These studies collectively contribute to a broader understanding of the structural determinants of α4β2 nAChR allosteric modulation.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed in the field of nAChR ligand discovery, including studies focused on α4β2 ligands, to build mathematical relationships between chemical structure and biological activity. researchgate.netunimib.itfrontiersin.orgslideshare.netwikipedia.org These models support rational design efforts by providing predictive tools and aiding in the interpretation of SAR. researchgate.netunimib.it

While specific detailed QSAR models developed explicitly for this compound were not prominently featured in the search results, QSAR studies on related nAChR ligands have revealed important structural parameters influencing binding affinity and functional potency. For instance, 3D-QSAR models have been used to interpret SAR in terms of molecular properties and their interactions with the receptor binding site, often utilizing techniques like GRID/GOLPE and incorporating information from homology models of nAChRs. researchgate.netunimib.it These models can highlight the importance of factors such as hydrogen bonding capabilities, lipophilicity, and steric features for ligand interactions. researchgate.net The application of QSAR in nAChR research, including for α4β2 ligands, helps to rationalize observed activity profiles and guide the synthesis of new compounds with improved properties. cutm.ac.inresearchgate.netunimib.it

Principles for the Design of Novel Allosteric Modulators and Research Probes

The knowledge gained from SAR studies of compounds like this compound and computational approaches such as QSAR has established key principles for the rational design of novel α4β2 nAChR allosteric modulators and research probes. A primary principle involves targeting the specific allosteric binding sites, such as the α4:α4 interface in the (α4)3(β2)2 subtype, to achieve desired subtype selectivity. researchgate.netnih.govunimi.itmedchemexpress.comresearchgate.net

Designing ligands that can selectively interact with these sites, potentially exploiting structural differences between nAChR stoichiometries and subtypes, is crucial for developing therapeutics with improved efficacy and reduced off-target effects. researchgate.netnih.govunimi.itmedchemexpress.comresearchgate.net The "knife-edge" nature of allosteric SAR suggests that subtle structural modifications can lead to significant changes in pharmacological profile, offering opportunities for fine-tuning activity and selectivity. mdpi.com

Furthermore, the design of allosteric modulators considers features beyond just binding affinity, including their impact on receptor function (potentiation vs. inhibition) and gating kinetics (Type I vs. Type II PAMs). mdpi.comresearchgate.net Compounds like CMPI, which exhibit photoincorporation properties, also serve as valuable research probes for mapping binding sites and understanding receptor-ligand interactions at a molecular level. nih.govtocris.comrndsystems.comsemanticscholar.orgrndsystems.com Rational design efforts continue to leverage structural information from techniques like X-ray crystallography and molecular modeling, alongside functional and binding data, to develop novel ligands with tailored pharmacological profiles for investigating nAChR function and potential therapeutic applications. researchgate.netunimib.itcobiss.net

Advanced Analytical and Biophysical Methodologies in Research

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods are indispensable for the structural confirmation and analysis of CMPI hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to verify the chemical structure of the compound. Infrared (IR) spectroscopy could further be applied to determine the presence of specific functional groups, which is critical for understanding its binding capabilities. While detailed binding studies using these methods are not extensively published in the public domain, their application in confirming the compound's identity is a standard and vital step in research.

Electrophysiological Assays for Receptor Functional Characterization

Electrophysiological assays are central to characterizing the functional impact of this compound on its target, the α4β2 nAChRs. Techniques like the Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes expressing specific nAChR subtypes are employed to measure the potentiation of acetylcholine (B1216132) (ACh)-induced currents.

Research has demonstrated that this compound is a potent PAM selective for nAChRs that contain an α4:α4 subunit interface, specifically the (α4)3(β2)2 stoichiometry. In the presence of a low concentration of ACh (10 μM), this compound enhances the receptor's response with a reported EC50 value of 0.26 μM. tocris.com This indicates that it significantly increases the receptor's sensitivity to its endogenous agonist. Conversely, the compound has been shown to act as an inhibitor at other nAChR subtypes, including the (α4)2(β2)3, muscle-type, and Torpedo nAChRs, highlighting its subtype selectivity. Patch-clamp techniques, applied to mammalian cells expressing these receptors, would further allow for a detailed analysis of single-channel kinetics, providing deeper insights into the allosteric mechanism.

Functional Activity of this compound at Nicotinic Acetylcholine Receptor Subtypes
Receptor SubtypeReported ActivityEC₅₀ (in response to 10 µM ACh)Reference
(α4)₃(β2)₂ nAChRPositive Allosteric Modulator (PAM)0.26 µM tocris.com
(α4)₂(β2)₃ nAChRInhibitorNot Applicable
Muscle-type nAChRInhibitorNot Applicable
Torpedo nAChRInhibitorNot Applicable

Radioligand Binding Assays for Receptor Affinity and Selectivity Profiling

Advanced Chromatographic Techniques for Compound Characterization in Research

The purity and integrity of this compound used in research are paramount for the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method used to assess the purity of the compound. bio-techne.com Suppliers of this compound for research purposes typically provide HPLC data confirming a purity of ≥98%. bio-techne.com This ensures that the observed biological effects are attributable to the compound itself and not to impurities from the synthesis process.

Physicochemical and Purity Data for this compound
ParameterValue/MethodReference
Purity≥98% bio-techne.com
Analytical Method for PurityHPLC bio-techne.com
CAS Number2250025-94-4 bio-techne.com

Biophysical Methods for Ligand-Receptor Interaction Studies

Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer powerful means to study the kinetics and thermodynamics of ligand-receptor interactions in real-time and without the need for labels.

Surface Plasmon Resonance (SPR): This technique could be used to measure the on-rate (ka) and off-rate (kd) of this compound binding to immobilized nAChRs. This would provide valuable kinetic data, complementing the affinity data from radioligand binding assays and the functional data from electrophysiology.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to its target receptor. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS). Applying ITC to the interaction of this compound with α4β2 nAChRs would provide a complete thermodynamic profile of the binding event.

While specific SPR or ITC studies involving this compound are not detailed in the provided search results, these methods represent the forefront of biophysical characterization for understanding the molecular details of its interaction with nAChRs.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking simulations have been instrumental in elucidating the specific binding mode of CMPI hydrochloride at the atomic level. These simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, computational analyses have been employed to understand its interaction with the (α4)3(β2)2 nAChR, a subtype of the nicotinic receptor that contains a unique α4:α4 subunit interface in addition to the canonical α4:β2 interfaces. nih.gov

Research combining site-directed mutagenesis with computational analyses has successfully identified the binding site of CMPI at the extracellular α4:α4 subunit interface. nih.gov These studies have revealed that specific amino acid residues are critical for the potentiation of the receptor by CMPI. The key residues identified are α4Gly-41, α4Lys-64, and α4Thr-66. nih.gov Furthermore, substitutions at residues α4Gln-124 and α4Thr-126 were found to diminish the potentiation by CMPI, suggesting their involvement in the binding pocket. Interestingly, the binding site for CMPI was found to be distinct from that of another α4:α4-selective PAM, NS9283, although their binding sites partially overlap. nih.gov

The table below summarizes the key amino acid residues at the α4:α4 interface of the (α4)3(β2)2 nAChR that have been identified through computational and experimental studies to be crucial for the binding and modulatory activity of this compound.

Residue IDAmino AcidRole in CMPI Interaction
α4Gly-41GlycineCritical for potentiation by CMPI
α4Lys-64LysineCritical for potentiation by CMPI
α4Thr-66ThreonineCritical for potentiation by CMPI
α4Gln-124GlutamineContributes to the binding site
α4Thr-126ThreonineContributes to the binding site

These molecular docking studies, validated by experimental data, provide a detailed structural basis for the selective action of this compound on the (α4)3(β2)2 nAChR subtype.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Allosteric Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the public domain, the methodology has been applied to other allosteric modulators of the α4β2 nAChR, providing a framework for understanding the conformational changes induced by such ligands. acs.org

MD simulations of the α4β2 nAChR in complex with allosteric modulators can reveal how the binding of a ligand to an allosteric site, such as the α4:α4 interface, can trigger conformational changes that propagate to the orthosteric acetylcholine (B1216132) binding sites and the ion channel gate. nih.gov These simulations can track the movements of individual atoms and amino acid residues, allowing researchers to visualize the allosteric communication pathway within the receptor. For instance, MD studies on similar PAMs have shown that ligand binding can induce a significant conformational change in key residues within the binding pocket, which in turn stabilizes the open state of the ion channel, thus potentiating the receptor's response to acetylcholine. acs.org

By applying similar MD simulation protocols to the CMPI-bound (α4)3(β2)2 nAChR, researchers can investigate how the interactions with residues like α4Gly-41, α4Lys-64, and α4Thr-66 translate into the modulation of channel gating. Such studies would be crucial in providing a dynamic understanding of the allosteric mechanism of this compound.

Homology Modeling of Nicotinic Acetylcholine Receptors for Structural Insights

The determination of high-resolution structures of membrane proteins like nAChRs is often challenging. Homology modeling is a computational technique that allows for the prediction of the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the template).

For the (α4)3(β2)2 nAChR, a reliable homology model is a prerequisite for performing meaningful molecular docking and molecular dynamics simulations. The computational analyses that elucidated the binding mode of this compound were performed using a homology model of the (α4)3(β2)2 nAChR. nih.govnih.gov The construction of such a model typically involves sequence alignment with a template of known structure, followed by model building and refinement. The quality of the homology model is critical for the accuracy of subsequent computational studies.

The development of these homology models has been fundamental in providing the structural framework necessary to investigate the binding of this compound and other modulators, thereby offering crucial insights into the structural biology of nicotinic receptors in the absence of high-resolution crystal structures for every subtype and state.

Quantum Chemical Calculations for Electronic Property Analysis and Reactivity

Quantum chemical calculations are based on the principles of quantum mechanics and can be used to study the electronic properties of molecules, such as their charge distribution, orbital energies, and reactivity. While specific quantum chemical studies on this compound are not widely published, this methodology is generally applied to understand the nature of ligand-receptor interactions at a deeper level.

In the context of this compound, quantum chemical calculations could be employed to analyze the specific interactions with the key residues identified in molecular docking studies (e.g., α4Gly-41, α4Lys-64, α4Thr-66). This would provide a more profound understanding of the chemical nature of these interactions and could guide the design of new modulators with improved potency and selectivity by optimizing these electronic interactions.

Virtual Screening Approaches for Identification of Novel Research Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Structure-based virtual screening utilizes the three-dimensional structure of the target protein.

The detailed understanding of the binding mode of this compound at the α4:α4 interface of the (α4)3(β2)2 nAChR provides an excellent starting point for virtual screening campaigns aimed at discovering novel PAMs with similar mechanisms of action. nih.govacs.org By defining a pharmacophore model based on the key interactions of CMPI with the receptor, or by using the binding pocket itself as a template, large chemical databases can be screened to identify new molecules that are predicted to bind to this allosteric site.

This approach has been successfully used to identify novel modulators of nAChRs. acs.org A similar strategy, leveraging the structural insights gained from studies of this compound, could lead to the identification of new chemical scaffolds for the development of next-generation therapeutics targeting the (α4)3(β2)2 nAChR.

Preclinical in Vivo Mechanistic Investigations

Application in Animal Models to Explore Receptor Engagement and Pathway Modulation

In vitro studies have extensively demonstrated that CMPI hydrochloride is a potent and selective positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. It acts at the α4:α4 subunit interface to enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. For in vivo studies, researchers would typically administer this compound to animal models (e.g., rats, mice) to confirm that this receptor engagement occurs within a living system. Techniques such as positron emission tomography (PET) with a specific radioligand could be used to demonstrate that this compound occupies its target site in the brain. Furthermore, pathway modulation would be assessed by measuring downstream signaling molecules in brain tissue samples following administration of the compound. However, no such studies for this compound have been published.

Assessment of Neurotransmitter Release and Signaling Cascade Modulation in Animal Brain Regions

The α4β2 nAChRs are known to modulate the release of several key neurotransmitters, including dopamine (B1211576), acetylcholine, and glutamate. As a PAM for these receptors, this compound is hypothesized to enhance neurotransmitter release in brain regions rich in (α4)3(β2)2 nAChRs, such as the thalamus, cortex, and ventral tegmental area. The standard technique to measure this effect in vivo is microdialysis. This procedure involves implanting a small probe into a specific brain region of a freely moving animal to sample the extracellular fluid and measure neurotransmitter levels before and after administration of this compound. Despite the clear scientific rationale for such experiments, the results of microdialysis studies involving this compound are not available in the literature.

Hypothetical Microdialysis Study
Animal Model Rat
Brain Region Nucleus Accumbens
Technique In Vivo Microdialysis
Measured Neurotransmitter Dopamine (DA)
Expected Outcome Increased extracellular DA levels post-CMPI administration in the presence of a nicotinic agonist.
Status Data Not Available

Investigation of Specific Biological Responses Associated with nAChR Allosteric Modulation

Positive allosteric modulation of α4β2 nAChRs is associated with a range of biological responses relevant to neuropsychiatric and neurodegenerative disorders. In vivo studies would investigate whether this compound produces effects consistent with nAChR modulation, such as pro-cognitive, anxiolytic, or antidepressant-like responses. This is typically assessed using a battery of behavioral tests in rodents. For example, the novel object recognition test could be used to assess effects on memory, while the elevated plus maze could assess anxiety-like behavior. While the therapeutic potential of this compound is noted in the literature based on its mechanism, no reports on its effects in these specific behavioral paradigms have been published.

Novel Research Applications and Future Directions

Development as a Chemical Biology Tool for Understanding nAChR Physiology and Pathology

CMPI hydrochloride's selectivity for the (α4)3(β2)2 nAChR subtype, which has a lower sensitivity to acetylcholine (B1216132), makes it an exceptional tool for distinguishing between different nAChR stoichiometries in the brain. researchgate.net This selectivity allows researchers to probe the specific roles of this receptor subtype in various physiological and pathological processes.

One of the most significant advancements in the use of this compound as a chemical biology tool is its application in photolabeling studies. researchgate.netresearchgate.net Due to its intrinsic photoreactivity, radiolabeled this compound ([3H]CMPI) can be used to identify the specific amino acid residues that form its binding site on the nAChR. researchgate.netresearchgate.net This technique has provided invaluable insights into the molecular architecture of the receptor and the mechanisms of allosteric modulation. researchgate.netresearchgate.net

Detailed Research Findings from Photolabeling Studies:

FindingSignificanceReference(s)
Identification of CMPI binding at the α4:α4 subunit interface.Confirms the site of positive allosteric modulation and provides a molecular basis for its selectivity. nih.gov
Photoincorporation into amino acids within the acetylcholine binding sites.Reveals complex interactions and potential overlap between allosteric and orthosteric binding pockets. researchgate.netresearchgate.net
State-dependent photolabeling within the ion channel.Suggests that CMPI can interact with the channel pore, contributing to its modulatory effects. researchgate.netresearchgate.net

These detailed findings from photolabeling studies not only elucidate the mechanism of action of this compound but also provide a deeper understanding of the structure-function relationship of nAChRs. This knowledge is crucial for the rational design of future subtype-selective nAChR modulators.

Integration into Advanced Delivery Systems for Targeted Research Probes (e.g., Polymeric Nanoparticles for Enhanced Cellular Delivery)

A significant challenge in neuroscience research is the precise delivery of chemical probes to the brain. To address this, researchers have begun to integrate this compound into advanced delivery systems, such as polymeric nanoparticles. researchgate.netresearchgate.netresearchgate.netnih.gov This approach aims to enhance the cellular delivery and brain bioavailability of the compound. researchgate.net

A recent study successfully encapsulated this compound into biodegradable and biocompatible poly(l-lactic-co-glycolic) acid (PLGA) nanoparticles. researchgate.netresearchgate.netresearchgate.netnih.gov These nanoparticles demonstrated efficient uptake by cells expressing α4β2 nAChRs. researchgate.netnih.gov

Characteristics of CMPI-Loaded Polymeric Nanoparticles:

ParameterFindingSignificanceReference(s)
Material Poly(l-lactic-co-glycolic) acid (PLGA)Biocompatible and FDA-approved polymer. researchgate.netresearchgate.netnih.gov
Size 60-150 nmOptimal size for cellular uptake and potential to cross the blood-brain barrier. researchgate.netnih.gov
Drug Loading ~10% by weightEfficient encapsulation of this compound. researchgate.netnih.gov
Release Profile Sustained releaseAllows for prolonged action and potentially reduced dosing frequency in experimental settings. nih.gov
Cellular Uptake Efficiently taken up by HEK-α4β2 cellsDemonstrates the feasibility of targeting cells expressing the receptor of interest. researchgate.netnih.gov

The development of these nanoparticle-based delivery systems for this compound represents a significant step towards creating more effective and targeted research probes. researchgate.netresearchgate.netnih.gov This technology could enable more precise investigations into the role of (α4)3(β2)2 nAChRs in specific brain circuits and their involvement in neurological disorders.

Theoretical Implications for Understanding Neurological Processes and Dysfunctions

The unique pharmacological profile of this compound has significant theoretical implications for understanding a range of neurological processes and dysfunctions where nAChRs are implicated.

Nicotine (B1678760) Dependence: this compound's ability to selectively potentiate (α4)3(β2)2 nAChRs, which are involved in the rewarding effects of nicotine, makes it a valuable tool for studying the mechanisms of nicotine addiction. researchgate.netmedchemexpress.com By modulating the activity of these specific receptors, researchers can investigate their role in the development of tolerance and dependence.

Alzheimer's Disease: The cholinergic system is known to be compromised in Alzheimer's disease, and nAChRs are a key component of this system. nih.govmdpi.comnih.gov The selective potentiation of (α4)3(β2)2 nAChRs by this compound could offer a way to enhance cholinergic signaling and potentially mitigate cognitive deficits associated with the disease. nih.gov It provides a tool to explore the specific contribution of this receptor subtype to the pathophysiology of Alzheimer's.

Epilepsy: Certain forms of epilepsy, such as autosomal dominant nocturnal frontal lobe epilepsy (ADNFLE), are linked to mutations in nAChR subunits. nih.govnih.govencyclopedia.pubmdpi.com The ability of this compound to selectively modulate α4β2-containing nAChRs could help to dissect the role of these receptors in seizure generation and propagation. nih.govnih.gov

Schizophrenia: Dysfunction of the cholinergic system, including alterations in nAChR expression and function, has been implicated in the cognitive deficits observed in schizophrenia. nih.govnih.gov this compound can be used to investigate how enhancing the function of (α4)3(β2)2 nAChRs might impact these cognitive impairments.

Identification of Unexplored Research Avenues and Hypotheses for this compound Research

The unique properties of this compound open up several unexplored research avenues and allow for the formulation of new hypotheses.

Unexplored Research Avenues:

Synaptic Plasticity: Investigating the role of (α4)3(β2)2 nAChR potentiation by this compound on long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory. nih.govnih.govresearchgate.net

Neurodevelopment: Exploring the impact of modulating (α4)3(β2)2 nAChR activity with this compound during critical periods of brain development.

Pain Perception: Examining the potential of this compound to modulate pain pathways, given the known involvement of nAChRs in nociception.

Combination with other Neuromodulators: Studying the synergistic or antagonistic effects of this compound when co-administered with modulators of other neurotransmitter systems, such as dopamine (B1211576) and serotonin.

Hypotheses for Future Research:

Hypothesis 1: The targeted delivery of this compound via polymeric nanoparticles to the hippocampus will selectively enhance cognitive function in animal models of Alzheimer's disease by potentiating cholinergic transmission in memory-related circuits.

Hypothesis 2: Selective potentiation of (α4)3(β2)2 nAChRs by this compound will normalize aberrant neural oscillations associated with cognitive deficits in animal models of schizophrenia.

Hypothesis 3: The use of this compound as a research tool will reveal a critical role for the (α4)3(β2)2 nAChR subtype in the transition from nicotine use to dependence.

Hypothesis 4: By selectively enhancing the function of (α4)3(β2)2 nAChRs, this compound can be used to investigate the specific contribution of this receptor subtype to the hyperexcitability observed in certain genetic epilepsy models.

Q & A

Q. What is the primary pharmacological mechanism of CMPI hydrochloride in modulating nicotinic acetylcholine receptors (nAChRs)?

this compound acts as a potent positive allosteric modulator (PAM) targeting α4β2 nAChRs, specifically those with an α4:α4 subunit interface. It enhances acetylcholine (ACh)-induced currents at sub-saturating ACh concentrations (e.g., 10 µM) with EC50 values of 0.26 µM in (α4)2(β2)3 receptors . Selectivity is observed for human α4β2 over α3β2, α3β4, and α7 subtypes, though it inhibits muscle-type and Torpedo nAChRs at higher concentrations (IC50: 0.2–0.7 µM) .

Q. What are the recommended storage conditions and solubility profiles for this compound in experimental settings?

this compound should be stored as a powder at -20°C for long-term stability. In solvent (e.g., DMSO), it remains stable at -80°C for up to one year. It is soluble in water (up to 50 mM) and DMSO (up to 100 mM), making it suitable for in vitro electrophysiology or binding assays .

Advanced Research Questions

Q. How can researchers optimize concentration ranges for this compound in functional assays, given variability in reported EC50 values?

Reported EC50 values differ between studies: 0.26 µM for (α4)2(β2)3 receptors vs. 20 nM (rat) and 18 nM (human) for α4β2 receptors . To reconcile this, ensure consistent receptor stoichiometry (e.g., (α4)2(β2)3 vs. (α4)3(β2)2) and validate assay conditions (e.g., ACh concentration, cell line, temperature). Dose-response curves with incremental concentrations (1 nM–10 µM) are recommended to capture full modulatory effects .

Q. How do subunit stoichiometry and receptor composition influence this compound’s dual role as a PAM and inhibitor?

this compound enhances (α4)2(β2)3 receptors but inhibits (α4)3(β2)2 configurations, highlighting stoichiometry-dependent effects. To address this, use transfected cell models (e.g., HEK-293) with controlled α:β subunit ratios. Electrophysiological recordings (patch-clamp) and radioligand binding assays can quantify modulation vs. inhibition across receptor subtypes .

Q. What methodologies validate this compound’s interaction with nAChRs beyond electrophysiology?

Photoincorporation studies demonstrate this compound’s ability to bind aliphatic/nucleophilic amino acid side chains in nAChRs, validated via mass spectrometry and mutational analysis. Additionally, computational docking (e.g., molecular dynamics simulations) can predict binding sites at the α4:α4 interface .

Q. How should researchers design experiments to assess long-term stability and batch variability of this compound?

Batch-to-batch variability can be minimized by sourcing from vendors providing NMR/HPLC purity certificates (>98%). For stability tests, prepare aliquots in DMSO/water and store at -80°C. Periodically validate activity via control assays (e.g., ACh response curves) and compare with freshly prepared solutions .

Methodological Considerations for Data Analysis

Q. How can contradictory data on this compound’s selectivity be resolved?

Contradictions may arise from differences in receptor expression systems (e.g., Xenopus oocytes vs. mammalian cells) or auxiliary subunits. Use standardized protocols (e.g., FLIPR assays for calcium flux) and include positive/negative controls (e.g., PNU-120596 for α7 nAChRs) to confirm subtype specificity .

Q. What statistical approaches are recommended for analyzing concentration-dependent effects of this compound?

Fit dose-response data to a Hill equation (variable slope) to calculate EC50/IC50 values. For selectivity studies, use ANOVA with post-hoc tests (e.g., Tukey’s) to compare modulation across subtypes. Report confidence intervals and replicate experiments (n ≥ 3) to ensure robustness .

Tables for Key Parameters

Parameter Value Source
EC50 (α4β2, human)18 nM
EC50 (α4β2, rat)20 nM
IC50 (muscle-type nAChR)0.7 µM
Solubility (DMSO)100 mM
Purity>98%

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